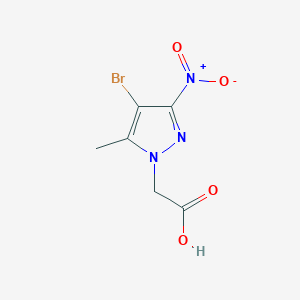
(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
Übersicht
Beschreibung
“(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid” is a pyrazole derivative . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Molecular Structure Analysis
The molecular formula of “(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid” is C6H6BrN3O4 . The InChI code for this compound is 1S/C6H6BrN3O4/c1-3-5(7)6(10(13)14)8-9(3)2-4(11)12/h2H2,1H3,(H,11,12) .Physical And Chemical Properties Analysis
“(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid” has a molecular weight of 264.04 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Pyrazole derivatives have been investigated for their potential antiviral activities. Compounds similar to 4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl acetic acid have shown inhibitory activity against a range of RNA and DNA viruses . The structural features of pyrazole, including the presence of nitro groups and the ability to form stable complexes with other molecules, make it a candidate for the development of new antiviral agents.
Anti-inflammatory Properties
The pyrazole nucleus is known for its anti-inflammatory properties. Derivatives of pyrazole, which include the 4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl moiety, have been synthesized and tested for their effectiveness in reducing inflammation . These compounds can be used to explore new treatments for inflammatory diseases.
Anticancer Potential
Indole derivatives, which share a similar heterocyclic structure to pyrazoles, have been found to possess various biological activities, including anticancer properties . By extension, pyrazole derivatives like 4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl acetic acid may also be explored for their potential use in cancer treatment, targeting specific pathways or receptors in cancer cells.
Antimicrobial Effects
The pyrazole ring system has been associated with antimicrobial activity. Research into pyrazole derivatives has shown promise in combating bacterial and fungal infections . The bromo and nitro substituents on the pyrazole ring of the compound could enhance its antimicrobial efficacy.
Neuroprotective Applications
Studies on pyrazoline derivatives, which are closely related to pyrazoles, have indicated potential neuroprotective effects . These compounds can affect the activity of enzymes like acetylcholinesterase in the nervous system, which is crucial for nerve pulse transmission. This suggests that 4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl acetic acid could be valuable in researching treatments for neurodegenerative diseases.
Antioxidant Properties
Pyrazoline and pyrazole compounds have been reported to exhibit antioxidant activities . They can neutralize free radicals and reactive oxygen species, which are linked to various diseases. The compound could be a part of studies aimed at developing new antioxidants.
Agrochemical Applications
Pyrazole derivatives are also used in agrochemistry, particularly in the synthesis of herbicides and pesticides . The structural flexibility of pyrazoles allows for the creation of compounds that can target specific pests or weeds without harming crops.
Coordination Chemistry and Organometallic Synthesis
Pyrazoles, including brominated derivatives, are used in coordination chemistry to synthesize complex molecules and materials . They can act as ligands, coordinating with metals to form stable complexes that have applications in catalysis and material science.
Eigenschaften
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O4/c1-3-5(7)6(10(13)14)8-9(3)2-4(11)12/h2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGOZTZNWGFYHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361198 | |
| Record name | (4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid | |
CAS RN |
345637-67-4 | |
| Record name | (4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



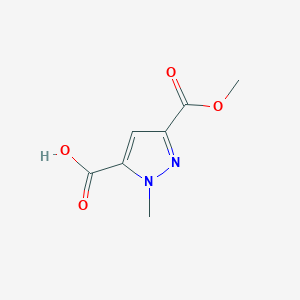
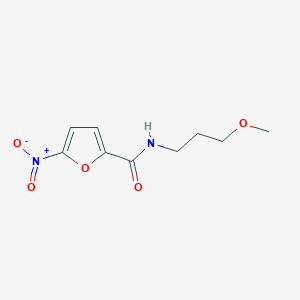
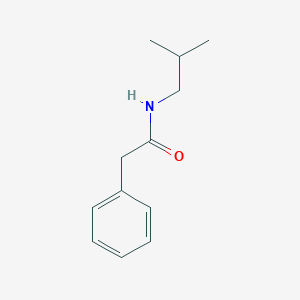
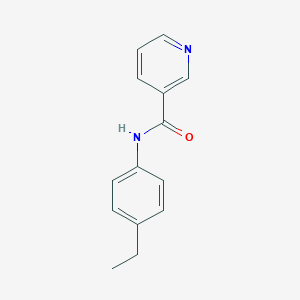
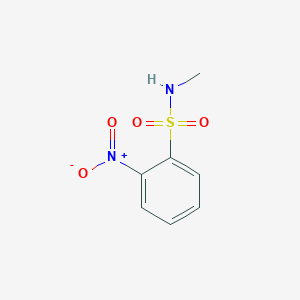
![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B187477.png)

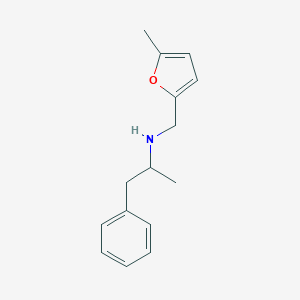

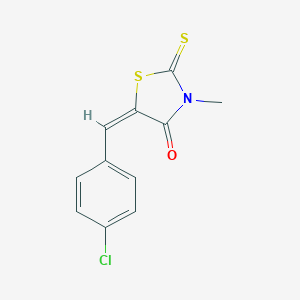
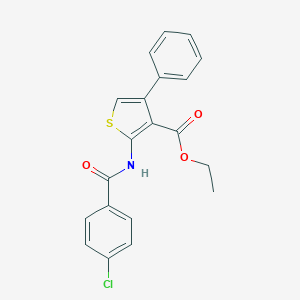
![6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B187486.png)
![N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B187489.png)
